B1579388 2-Hydroxy-L-tryptophan

2-Hydroxy-L-tryptophan

Cat. No.: B1579388
M. Wt: 284.74
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Stereochemical Configuration

2-Hydroxy-L-tryptophan is a non-proteinogenic L-alpha-amino acid derivative with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . Its structure consists of an indole ring system substituted with a hydroxyl group at the 2-position and an amino acid side chain. The indole moiety is connected to a propanoic acid backbone via a C₃ chain , with the hydroxyl group located on the nitrogen-containing pyrrole ring.

The stereochemical configuration at the α-carbon (C₂) is critical for defining its biological and physicochemical properties. The L-enantiomer adopts the (S)-configuration , as determined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is reflected in its IUPAC name: (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid . The compound exists in a zwitterionic form under physiological conditions due to the ionizable amino and carboxyl groups.

Key Structural Features:

Feature Description
Indole ring Hydroxyl group at position 2; nitrogen in the pyrrole ring.
Amino acid backbone Propanoic acid chain with an amino group at the α-carbon.
Stereochemistry (S)-configuration at C₂; L-enantiomer.

Comparative Analysis of D/L Isomeric Forms

This compound exists in enantiomeric forms: D-2-hydroxytryptophan (R-configuration) and L-2-hydroxytryptophan (S-configuration). The racemic mixture (DL-2-hydroxytryptophan) exhibits distinct physical properties compared to its enantiopure counterparts.

Physicochemical Properties:

Property L-Enantiomer D-Enantiomer Racemic Mixture (DL)
Melting Point Data not explicitly reported Data not explicitly reported 246–247°C
Solubility Moderate in polar solvents Similar to L-form Enhanced due to lower melting point
pKa ~2.16 (predicted) ~2.16 (predicted) ~2.16

The DL-form demonstrates increased solubility in aqueous environments compared to individual enantiomers, a phenomenon attributed to its reduced lattice energy in the solid state. However, specific data on the D-enantiomer’s isolated properties remain limited, as most studies focus on the racemic mixture or L-enantiomer.

Crystallographic Properties and Solid-State Behavior

Crystallographic studies of this compound are sparse, but insights can be drawn from analogous amino acids. In the solid state, amino acids typically form zwitterionic structures stabilized by hydrogen bonding networks. For example, 5-hydroxy-DL-tryptophan crystallizes in the monoclinic space group C2/c , with hydrogen bonds forming between the amino and carboxyl groups. A similar arrangement is hypothesized for this compound, where the hydroxyl group on the indole ring may participate in additional hydrogen bonding with adjacent molecules.

Predicted Crystallographic Behavior:

Parameter Hypothesized Value/Description
Space Group Likely C2/c (based on 5-hydroxytryptophan analogs)
Hydrogen Bonding N–H···O and O–H···O interactions between zwitterions
Packing Stacked indole rings stabilized by van der Waals forces

The lack of experimental crystallographic data for this compound underscores the need for targeted structural studies to confirm these predictions.

Properties

Molecular Weight

284.74

Origin of Product

United States

Scientific Research Applications

Neuropharmacology

2-Hydroxy-L-tryptophan is primarily studied for its role as a precursor in serotonin synthesis. Research indicates that manipulating levels of tryptophan can influence serotonin production, which has implications for treating mood disorders such as depression and anxiety.

  • Case Study: Depression Treatment
    Clinical trials have explored the efficacy of L-tryptophan supplementation in alleviating symptoms of depression. A review highlighted its potential benefits when combined with other therapeutic agents, suggesting that it may enhance serotonin levels and improve mood stability .

Metabolic Disorders

Emerging studies suggest that 2-OH-L-Trp may play a role in regulating glucose metabolism and energy expenditure.

  • Research Findings
    In animal models, L-tryptophan has been shown to suppress blood glucose levels and enhance insulin sensitivity. This effect was particularly noted in studies involving type 2 diabetes mellitus (T2DM), where L-tryptophan supplementation led to improved metabolic parameters and reduced glucose absorption in the intestines .

Dietary Supplementation

The compound is also investigated for its potential as a dietary supplement aimed at improving cognitive function and overall mental health.

  • Clinical Insights
    Some studies have reported that dietary intake of L-tryptophan can positively affect sleep quality and mood regulation, making it a candidate for use in supplements targeting insomnia and anxiety .

Data Table: Applications of this compound

Application AreaDescriptionKey Findings
NeuropharmacologyPrecursor for serotonin synthesisEnhances mood; potential treatment for depression when combined with other therapies
Metabolic DisordersRegulation of glucose metabolismSuppresses blood glucose levels; improves insulin sensitivity in T2DM models
Dietary SupplementationUsed to improve cognitive function and mental healthPositive effects on sleep quality; may alleviate anxiety symptoms

Case Study 1: Eosinophilia Myalgia Syndrome (EMS)

A notable case linked to L-tryptophan supplementation involved a patient who developed eosinophilia myalgia syndrome after consuming high doses of L-tryptophan. This case raised concerns about the safety of tryptophan supplements, emphasizing the need for quality control in production processes .

Case Study 2: Type 2 Diabetes Management

In another study involving diabetic rats, L-tryptophan was administered to assess its effects on blood glucose regulation. Results indicated significant suppression of glucose levels post-administration, suggesting its potential utility in managing T2DM .

Authoritative Insights

Research on this compound underscores its multifaceted applications across various domains:

  • Neuropharmacological Research: The ability to influence serotonin levels positions it as a valuable compound in psychiatric research.
  • Metabolic Health: Its role in glucose metabolism opens avenues for further exploration in diabetes management.
  • Dietary Use: As a dietary supplement, it presents a natural option for enhancing mental well-being.

Comparison with Similar Compounds

Comparison with 5-Hydroxy-L-Tryptophan (5-HTP)

Property 2-Hydroxy-L-Tryptophan 5-Hydroxy-L-Tryptophan
Hydroxyl Position Position 2 on indole ring Position 5 on indole ring
Biosynthetic Role Oxidation byproduct in pathological states Direct metabolite of L-tryptophan
Primary Function Biomarker for oxidative stress (e.g., atherosclerosis) Precursor for serotonin synthesis
CAS Number Not explicitly listed in evidence 4350-09-8
Safety Profile Limited data; associated with plaque pathology Generally recognized as safe (GRAS) for supplementation

Key Differences :

  • Metabolic Pathways: 5-HTP is a well-established intermediate in serotonin production, bypassing the rate-limiting step of L-tryptophan hydroxylation.
  • Applications : 5-HTP is used in dietary supplements for mood regulation, while 2-OH-Trp’s significance lies in disease biomarker research .

Comparison with L-Tryptophan

Property This compound L-Tryptophan
Structure Hydroxylated at position 2 No hydroxylation; parent amino acid
Biological Role Pathological oxidation product Essential amino acid; precursor for serotonin, niacin
Absorption & Bioavailability Not well-characterized Absorbed via intestinal transporters; metabolized to 5-HTP
Therapeutic Use None reported Used in supplements for sleep and mood disorders

Functional Divergence :

  • L-Tryptophan serves as the substrate for both 5-HTP and 2-OH-Trp, but their downstream effects differ drastically. While L-tryptophan supports serotonin and kynurenine pathways, 2-OH-Trp’s formation is linked to oxidative damage in proteins like apoA-I, impairing their normal function .

Preparation Methods

Multi-step Organic Synthesis Using 5-Bromoindole

One reported chemical synthesis involves the use of 5-bromoindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester as starting materials. The key steps include condensation, hydrolysis, and crystallization:

  • Condensation : Compound III (3-bromo-2-hydroxyimino-propionic acid ethyl ester) is dissolved in halogenated hydrocarbons (e.g., dichloromethane) and reacted with compound II under mild base conditions (Na2CO3 or K2CO3) at room temperature for 24 hours.
  • Hydrolysis : The intermediate compound V is hydrolyzed in alcoholic solvents with strong alkali (NaOH or KOH) at 65–85°C for 3–4 hours.
  • Crystallization : The reaction mixture is acidified to pH 4–5.5 with glacial acetic acid, causing precipitation of DL-5-hydroxytryptophan, which is then recrystallized from 70% ethanol.

This method yields about 45% overall, with advantages including cheap raw materials and simple operations but suffers from multiple reaction steps and moderate yield.

Step Conditions Outcome
Condensation Room temp, 24 h, Na2CO3/K2CO3 base Compound IV (white crystals)
Hydrolysis 65–85°C, 3–4 h, strong alkali (NaOH/KOH) Hydrolyzed intermediate
Crystallization pH 4–5.5, glacial acetic acid, 70% ethanol DL-5-hydroxytryptophan crystals

Synthesis via Regioselective Hydroxylation of Tryptophan

Another synthetic route involves regioselective hydroxylation of L-tryptophan derivatives, such as through hydrogenolysis of 5-benzyloxytryptophan intermediates. This method faces challenges due to the difficulty in achieving regioselectivity in hydroxylation steps and requires complex catalytic systems.

Enzymatic and Microbial Biotransformation Methods

Enzymatic synthesis offers a more environmentally friendly and stereoselective approach to this compound production. These methods typically use microbial cells or isolated enzymes to catalyze the hydroxylation of L-tryptophan or related substrates.

Single-Stage Enzymatic Production Using Microbial Cells

A patented process describes a single-stage enzymatic reaction involving the use of microbial cells with serine transhydroxymethylase and tryptophan synthase or tryptophanase enzymes. The reaction uses glycine, formaldehyde, and indole as substrates in an aqueous solution with controlled pH (9–10) and temperature (15–45°C). Key points include:

  • Control of substrate ratios (glycine:indole:formaldehyde around 1:0.8–1.5:0.8–1.5 mmol/L) to optimize yield.
  • Addition of cofactors such as pyridoxal phosphate and tetrahydrofolate.
  • Use of reductants (e.g., 2-mercaptoethanol) to enhance enzymatic activity.
  • Reaction times between 2 to 72 hours.
  • Batch or continuous flow processes with immobilized enzymes or microbial cells.

This process allows for industrial-scale production with good control over product concentration and enzyme stability.

Parameter Range/Value Notes
pH 9–10 Below 9 reduces solubility; above 10 reduces enzyme activity
Temperature 15–45°C Above 55°C causes enzyme inactivation
Substrate ratio Glycine:Indole:Formaldehyde = 1:0.8–1.5:0.8–1.5 mmol/L Critical for yield optimization
Reductants 1–50 mmol/L (e.g., 2-mercaptoethanol) Enhances yield
Reaction time 2–72 hours Depends on system

Biotechnological Production Using Recombinant Strains

Biotechnological approaches use genetically engineered microorganisms expressing tryptophan hydroxylase genes to convert tryptophan into 5-HTP. For example, the use of Escherichia coli BL21-DE3 engineered with rabbit tryptophan hydroxylase gene allows fermentation-based synthesis. However, challenges include:

  • Low expression levels of hydroxylase.
  • Intracellular expression leading to raw material wastage.
  • Presence of metabolic impurities complicating purification.
  • Limitations in scaling up due to complex cell metabolism.

Asymmetric Hydrogenation and Derivative Synthesis

Advanced synthetic methods include asymmetric hydrogenation of dehydro amino acids to produce enantiomerically pure (S)-6-hydroxytryptophan derivatives, which are important for further chemical synthesis such as amanitin derivatives.

  • The process involves preparation of protected indole aldehydes followed by catalytic asymmetric hydrogenation using rhodium-based catalysts.
  • Purification is achieved by flash chromatography, yielding high purity products (e.g., 86% yield in one example).
  • This method is significant for producing stereochemically defined building blocks for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Chemical multi-step synthesis Uses 5-bromoindole, condensation, hydrolysis, recrystallization Cheap raw materials, simple operation Multiple steps, moderate yield (~45%)
Enzymatic single-stage reaction Microbial cells with serine transhydroxymethylase and tryptophan synthase, controlled pH and temp High specificity, industrial scalability Requires enzyme/cofactor control
Recombinant microbial production Genetically engineered strains expressing tryptophan hydroxylase Potential for large-scale fermentation Low expression, impurities, purification challenges
Asymmetric hydrogenation Catalytic enantioselective hydrogenation of dehydro amino acids High stereochemical purity, useful for derivatives Requires expensive catalysts, complex procedures

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 2-Hydroxy-L-tryptophan in biological samples, and how do they compare in sensitivity and specificity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the most widely used method for quantifying this compound. Key steps include:

  • Sample Preparation : Deproteinize biological samples (e.g., plasma, brain homogenates) using acid precipitation (e.g., 10% trichloroacetic acid) to isolate the compound .
  • Calibration Curves : Use synthetic this compound standards (0.1–100 µM) to establish linearity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Validation : Compare with spectrophotometric methods (e.g., ninhydrin assay) for cross-validation. HPLC offers superior specificity but may require longer run times .

Q. How is this compound synthesized in laboratory settings, and what steps ensure purity for research use?

  • Methodological Answer : Synthesis typically involves hydroxylation of L-tryptophan using enzymatic or chemical catalysts. Critical steps include:

  • Enzymatic Hydroxylation : Use tryptophan hydroxylase isoforms under controlled pH (6.8–7.4) and cofactors (e.g., tetrahydrobiopterin) to minimize byproducts .
  • Purification : Employ column chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures. Purity (>95%) should be verified via melting point analysis and NMR .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound, and how do they differ from those of 5-Hydroxy-L-tryptophan?

  • Methodological Answer : this compound is primarily catabolized by indoleamine 2,3-dioxygenase (IDO) into kynurenine derivatives, similar to tryptophan. Key distinctions from 5-Hydroxy-L-tryptophan include:

  • Substrate Specificity : IDO has higher affinity for tryptophan than this compound, requiring kinetic assays (Km and Vmax comparisons) to confirm activity .
  • Decarboxylase Activity : Unlike 5-Hydroxy-L-tryptophan (substrate for aromatic L-amino acid decarboxylase [AADC]), this compound shows negligible decarboxylation. Use microradiometric assays with pyridoxal-5′-phosphate to confirm enzymatic inactivity .

Q. How can researchers resolve contradictions in studies examining the behavioral effects of this compound supplementation?

  • Methodological Answer : Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Dietary Controls : Standardize dietary tryptophan intake in animal models (e.g., use tryptophan-free diets 24 hours pre-supplementation) to isolate effects .
  • Dose-Response Curves : Test multiple doses (e.g., 10–200 mg/kg) to identify thresholds for behavioral changes (e.g., locomotor activity, anxiety assays) .
  • Meta-Analysis : Pool data from studies with consistent methodologies (e.g., same species, assay type) to assess effect sizes and publication bias .

Q. What are the optimal assay conditions for studying this compound decarboxylase activity in neural tissues?

  • Methodological Answer : Decarboxylase activity assays require:

  • pH Optimization : Test pH 6.0–8.0; this compound decarboxylation is minimal but may peak at pH 7.2 in soluble brain fractions .
  • Cofactor Supplementation : Add pyridoxal-5′-phosphate (0.1 mM) to homogenates to enhance sensitivity. Compare with AADC activity using 5-Hydroxy-L-tryptophan as a positive control .
  • Subcellular Fractionation : Isolate cytosolic and mitochondrial fractions via differential centrifugation to localize enzymatic activity .

Q. What experimental designs are critical for studying this compound’s role in immune modulation?

  • Methodological Answer : Focus on IDO-mediated pathways:

  • Inhibition Studies : Use IDO inhibitors (e.g., 1-methyl-D-tryptophan) in vitro to assess changes in kynurenine/tryptophan ratios via LC-MS .
  • Immune Cell Assays : Co-culture T-cells with dendritic cells pre-treated with this compound (10–100 µM) to measure proliferation (e.g., CFSE dilution) and cytokine profiles (e.g., IL-2, IFN-γ) .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound bioavailability across different experimental models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma and tissue concentrations at multiple time points post-administration (e.g., 0.5, 2, 6 hours) using HPLC .
  • Bioavailability Factors : Account for species-specific metabolism (e.g., rodents vs. primates) and route of administration (oral vs. intraperitoneal) in statistical models .

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